2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C18H12N2O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.06445073 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Storage and Polymer Science
In the study of azo polymers for reversible optical storage, the interaction between azo and certain side groups (similar to the structure of the compound ) in amorphous polymers has been explored. These interactions produce shifts in absorption maxima in the electronic spectra, enabling photoinduced birefringence which can be both introduced and erased in polymer films. This phenomenon suggests applications in optical data storage and smart materials where controlled optical properties are crucial (Meng, Natansohn, Barrett, & Rochon, 1996).
Corrosion Inhibition
The influence of substituted oxadiazoles (related to the compound of interest through their nitrophenyl groups) on the corrosion of mild steel in hydrochloric acid has been investigated. This research highlights the potential of these compounds in corrosion inhibition, a crucial area in materials science and engineering, showcasing their ability to protect metals from corrosive environments (Lagrenée et al., 2001).
Medicinal Chemistry
In medicinal chemistry, the structure and biological activity relationships of compounds with a similar structural motif have been examined. For instance, the calcium channel antagonist nimodipine's structure, which shares features with the compound , provides insights into the interaction between drug molecules and biological targets. Understanding these relationships aids in the design of more effective therapeutics (Wang, Herbette, & Rhodes, 1989).
Enantioselective Synthesis
Research has also delved into the enantioselective synthesis of substituted (R)-3-hydroxy-3-phenyloxindoles and (R)-benzylic acids, demonstrating the versatility of similar compounds in synthesizing chiral molecules. These methodologies are fundamental in the development of drugs and other chiral substances with desired biological activities (Barroso et al., 2004).
Photorelease of Neurotransmitters
Furthermore, 1-acyl-7-nitroindolines, closely related to the query compound, have been utilized for the rapid photorelease of neurotransmitters like L-glutamate. This application is particularly relevant in neuroscience research, enabling the study of neurotransmitter dynamics in real-time (Papageorgiou, Ogden, & Corrie, 2004).
Properties
IUPAC Name |
2-oxopropyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O7/c1-10(21)9-27-18(24)11-2-7-14-15(8-11)17(23)19(16(14)22)12-3-5-13(6-4-12)20(25)26/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIRZGYYCCDONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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